molecular formula C12H11I B12597222 1-Ethyl-3-iodonaphthalene CAS No. 648933-52-2

1-Ethyl-3-iodonaphthalene

Cat. No.: B12597222
CAS No.: 648933-52-2
M. Wt: 282.12 g/mol
InChI Key: KZPNLUZOGUCXPR-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodonaphthalene is a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The naphthalene ring system provides a rigid, planar structure that can influence the electronic properties and morphology of resulting materials, while the iodine substituent serves as an excellent site for catalytic functionalization. Compounds like 1-Iodonaphthalene are known to participate in key transformations such as the Stille reaction, enabling the formation of new carbon-carbon bonds to construct complex molecular architectures . Primary Research Applications: This reagent is primarily used in materials science and pharmaceutical research for the synthesis of advanced organic compounds. Its structure makes it suitable for creating extended pi-conjugated systems, which are fundamental in the development of organic semiconductors, luminescent materials, and non-linear optical materials. Researchers also utilize such iodinated intermediates in the preparation of ligands for catalysts and in the synthesis of natural product analogs. Handling and Storage: This compound is expected to be light-sensitive and should be stored sealed in a dark, dry place at room temperature. As with similar reagents, it is incompatible with strong oxidizing agents . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648933-52-2

Molecular Formula

C12H11I

Molecular Weight

282.12 g/mol

IUPAC Name

1-ethyl-3-iodonaphthalene

InChI

InChI=1S/C12H11I/c1-2-9-7-11(13)8-10-5-3-4-6-12(9)10/h3-8H,2H2,1H3

InChI Key

KZPNLUZOGUCXPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=CC=CC=C21)I

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethyl 3 Iodonaphthalene

Regioselective Synthesis of Iodinated Naphthalenes

The introduction of an iodine atom at a specific position on the naphthalene (B1677914) ring is a critical step. The inherent reactivity of the naphthalene system, where the α-positions (1, 4, 5, 8) are more susceptible to electrophilic attack than the β-positions (2, 3, 6, 7), presents a significant challenge for achieving substitution at the 3-position.

Electrophilic Iodination Strategies and Control of Selectivity

Direct electrophilic iodination is a common method for functionalizing aromatic rings. However, iodination of arenes is generally more challenging than chlorination or bromination because common iodinating reagents are less reactive. d-nb.infonih.gov For naphthalene, direct iodination typically yields 1-iodonaphthalene (B165133) as the major product. When an activating group like an ethyl substituent is present at the 1-position, it directs incoming electrophiles to the ortho and para positions (primarily the 4-position).

The regioselectivity is governed by the stability of the intermediate arenium ion. For 1-ethylnaphthalene, attack at the 4-position (para) is sterically accessible and electronically favored, leading to a highly stabilized intermediate. Attack at the 3-position (meta) is electronically disfavored. Therefore, classical electrophilic iodination of 1-ethylnaphthalene is not a viable route to 1-Ethyl-3-iodonaphthalene.

Various reagents can be employed for electrophilic iodination, often requiring an oxidizing agent to generate a more potent electrophilic iodine species (I+). nih.govresearchgate.net

Table 1: Common Reagents for Electrophilic Iodination

Reagent System Description Typical Conditions Selectivity Profile
I₂ / Oxidant (e.g., HNO₃, H₂O₂) Molecular iodine is activated by an oxidizing agent to form an electrophilic species. Acidic medium, often with heating. Generally favors the most electronically rich and sterically accessible position.
N-Iodosuccinimide (NIS) A mild and easy-to-handle source of electrophilic iodine. d-nb.info Often used with an acid catalyst (e.g., TFA) in an inert solvent like CH₂Cl₂ or MeCN. High α-selectivity on unsubstituted naphthalenes.

Achieving the desired 3-iodo substitution pattern on a 1-ethylnaphthalene precursor via electrophilic attack is synthetically prohibitive due to the strong directing effects of the ethyl group and the inherent reactivity of the naphthalene core.

Metal-Catalyzed Halogenation Approaches to Naphthalene Cores

Transition metal catalysis offers alternative pathways for C-H functionalization, sometimes providing different regioselectivity compared to classical electrophilic substitution. researchgate.net These methods can proceed through various mechanisms, including directed C-H activation or redox catalysis. For instance, iron(III) chloride (FeCl₃) in combination with potassium iodide (KI) has been shown to catalyze the chalcogenylation of electron-rich naphthalene derivatives, such as naphthols and naphthylamines, with high selectivity for the C1 position. researchgate.netthieme-connect.com This system is believed to generate I₂ in situ, which then acts as the electrophile in a catalyzed reaction. researchgate.netthieme-connect.com

While these methods are powerful, their application to the specific challenge of iodinating the C-3 position of 1-ethylnaphthalene is not straightforward. Most metal-catalyzed C-H functionalization reactions on naphthalenes that are guided by an existing substituent tend to favor the ortho or peri positions (C-2 or C-8). dntb.gov.ua Achieving meta-iodination would require a catalyst and directing group system specifically designed to overcome the intrinsic electronic preferences of the substrate.

Directed Ortho-Metalation (DoM) and Related Strategies for Iodination

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings that is often impossible with other methods. uwindsor.caunblog.fr The strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium base (e.g., n-BuLi or s-BuLi) and directs deprotonation of the adjacent ortho C-H bond. nih.gov The resulting aryllithium intermediate is then trapped with an electrophile, such as molecular iodine, to introduce a substituent at the desired position. nih.govresearchgate.net

To synthesize this compound using this approach, a synthetic route could be envisioned where a DMG is placed at the C-2 position of a naphthalene ring.

Conceptual DoM Route:

Introduction of DMG: A suitable DMG, such as a carboxamide (-CONEt₂) or O-carbamate (-OCONEt₂), is installed at the 2-position of the naphthalene skeleton. nih.gov

Metalation: The substrate is treated with a strong lithium amide or alkyllithium base at low temperatures. The base is directed by the DMG to selectively deprotonate the C-3 position.

Iodination: The resulting C-3 lithiated species is quenched with an iodine source (e.g., I₂ or 1,2-diiodoethane) to install the iodine atom regioselectively.

Introduction of Ethyl Group: The ethyl group could be introduced at the C-1 position in a subsequent step.

Removal/Modification of DMG: The directing group can be removed or converted into another functional group if desired.

This methodology provides a rational and powerful pathway to otherwise inaccessible substitution patterns on the naphthalene core. nih.govresearchgate.net

Table 2: Key Steps in a Hypothetical DoM Synthesis for 3-Iodination

Step Reagents & Conditions Purpose
1. Lithiation Substrate with DMG at C-2, s-BuLi, TMEDA, THF, -78 °C Regioselective deprotonation at C-3, directed by the DMG. nih.govresearchgate.net
2. Electrophilic Quench I₂ in THF Introduction of iodine at the C-3 position.

Introduction of the Ethyl Moiety on the Naphthalene Skeleton

Alkylation of Naphthalene Derivatives: Classical and Modern Approaches

The classical approach for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation. This reaction typically involves an alkyl halide (e.g., ethyl bromide) and a Lewis acid catalyst such as aluminum trichloride (AlCl₃). google.com

When applied to naphthalene, Friedel-Crafts alkylation is often complicated by issues of polyalkylation and regioselectivity. The reaction typically favors substitution at the more reactive α-position. Modern approaches have sought to improve selectivity by using different catalytic systems, including shape-selective solid acid catalysts like zeolites or certain ionic liquids, which can offer better control over the reaction outcome. google.comgoogle.comresearchgate.net

Table 3: Comparison of Alkylation Approaches for Naphthalene

Method Catalyst System Advantages Disadvantages
Classical Friedel-Crafts AlCl₃, FeCl₃ Readily available and inexpensive reagents. Poor regioselectivity, risk of polyalkylation and carbocation rearrangements.
Zeolite Catalysis USY Zeolites, MCM-22 google.com Improved selectivity (often for the β-position), catalyst is reusable. google.com Requires higher temperatures, may not be suitable for complex substrates.

| Ionic Liquid Media | Chloroaluminate(III) Ionic Liquids | Can act as both solvent and catalyst, potentially recyclable, can offer high conversion. researchgate.net | Catalyst loading and substrate scope can be variable. researchgate.net |

If starting from an iodonaphthalene, the deactivating nature of the iodine substituent would slow the rate of a Friedel-Crafts reaction, and the regiochemical outcome would be influenced by both steric and electronic factors.

Palladium-Catalyzed C(sp²)-C(sp³) Coupling for Ethyl Group Introduction

A more modern and versatile method for introducing the ethyl group is through palladium-catalyzed cross-coupling reactions. These reactions involve the coupling of an organometallic reagent with an organic halide. To synthesize this compound, one could start with a 1,3-difunctionalized naphthalene and couple an ethyl group at the 1-position.

A more direct route would involve the ethylation of 1-X-3-iodonaphthalene (where X is a suitable functional group for coupling). For example, in a Kumada or Negishi-type coupling, an ethylmagnesium halide or ethylzinc halide would be coupled with the aryl halide in the presence of a palladium or nickel catalyst.

Alternatively, recent advances in Catellani-type reactions have enabled the ortho-alkylation of iodoarenes. chemrxiv.org This process utilizes a dual ligand catalytic system with palladium, where an initial C-H activation event is followed by alkylation. chemrxiv.org While typically directing to the ortho position, this demonstrates the power of modern palladium catalysis in forging C(sp²)-C(sp³) bonds with high precision.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Ethylating Agent Aryl Substrate Catalyst System
Suzuki Coupling Ethylboronic acid or ester 1-Triflate-3-iodonaphthalene Pd(PPh₃)₄, Base (e.g., K₂CO₃)
Negishi Coupling Ethylzinc chloride (EtZnCl) 1-Bromo-3-iodonaphthalene Pd(PPh₃)₄ or other Pd(0) source

| Kumada Coupling | Ethylmagnesium bromide (EtMgBr) | 1-Bromo-3-iodonaphthalene | PdCl₂(dppf) or NiCl₂(dppp) |

These cross-coupling methods offer superior functional group tolerance and regiochemical control compared to classical alkylation techniques, making them highly suitable for the synthesis of complex molecules like this compound.

Convergent and Divergent Synthesis of this compound

The construction of this compound can be approached through both convergent and divergent synthetic strategies. A convergent synthesis would involve the preparation of two separate naphthalene precursors, one bearing the ethyl group and the other a group that can be converted to the iodo group (or vice versa), followed by a cross-coupling reaction to assemble the final molecule. This approach can be efficient as it allows for the independent optimization of the synthesis of each fragment.

In contrast, a divergent synthesis would commence from a common naphthalene-based intermediate which is then subjected to a series of reactions to introduce the ethyl and iodo substituents. This strategy is advantageous when a library of related compounds is desired, as the common intermediate can be functionalized in various ways to produce a range of derivatives. For this compound, a divergent approach would likely start with a readily available substituted naphthalene that can be selectively functionalized at the 1 and 3 positions.

Sequential Functionalization Strategies: Iodination Preceding Ethylation or Vice-Versa

The most straightforward approach to the synthesis of this compound is through the sequential functionalization of the naphthalene core. This involves two key electrophilic aromatic substitution reactions: Friedel-Crafts ethylation and iodination. The order of these reactions is critical in determining the final regiochemical outcome.

Route A: Iodination followed by Ethylation

This strategy would begin with the direct iodination of naphthalene. Electrophilic iodination of naphthalene typically yields a mixture of 1-iodonaphthalene and 2-iodonaphthalene. The 1-iodo isomer can be separated and then subjected to Friedel-Crafts ethylation. The iodine atom is a deactivating group and an ortho-, para-director. libretexts.orgwikipedia.org Therefore, the incoming ethyl group would be directed to the 2- and 4-positions. This would not lead to the desired this compound.

Route B: Ethylation followed by Iodination

Alternatively, the synthesis can commence with the Friedel-Crafts ethylation of naphthalene, which predominantly yields 1-ethylnaphthalene and 2-ethylnaphthalene. After separation of the 1-ethylnaphthalene isomer, the subsequent iodination step is performed. The ethyl group is an activating, ortho-, para-directing group. libretexts.orgwikipedia.org Thus, iodination of 1-ethylnaphthalene would be expected to occur at the 2-, 4-, 5-, and 7-positions. While this would not directly yield the 3-iodo isomer, modern synthetic methods, including the use of specific directing groups or catalysts, could potentially influence the regioselectivity. However, based on classical directing group effects, achieving the 1,3-substitution pattern through this sequence is challenging.

Strategy Intermediate Directing Group Effect Expected Major Products Feasibility for this compound
Iodination then Ethylation1-IodonaphthaleneIodine is ortho-, para-directing and deactivating1-Iodo-2-ethylnaphthalene, 1-Iodo-4-ethylnaphthaleneLow
Ethylation then Iodination1-EthylnaphthaleneEthyl is ortho-, para-directing and activating1-Ethyl-2-iodonaphthalene, 1-Ethyl-4-iodonaphthaleneLow (without specialized methods)

One-Pot and Cascade Reactions for Direct Synthesis

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, could also be designed. acs.orgacs.orgresearchgate.net For example, a gold-catalyzed cascade reaction of hydroxy enynes has been shown to produce naphthalene derivatives. acs.org By carefully designing the starting materials, it might be possible to construct the this compound skeleton in a single, elegant cascade sequence.

Green Chemistry Approaches and Sustainable Synthesis Principles

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. rsc.orgrsc.org In the context of synthesizing this compound, several green approaches could be implemented.

The use of environmentally benign solvents is a key aspect of green chemistry. Hydrothermal synthesis, using water as a solvent at elevated temperatures and pressures, has been successfully employed for the synthesis of naphthalene bisimides and could potentially be adapted for other naphthalene derivatives. rsc.org

The choice of reagents is also crucial. Many traditional iodination methods use harsh and toxic reagents. More sustainable alternatives include the use of molecular iodine in combination with an eco-friendly oxidant such as sodium percarbonate or hydrogen peroxide. nih.govresearchgate.net Electrochemical methods for iodination are also gaining traction as a green alternative, as they avoid the use of chemical oxidants altogether. nih.gov

Furthermore, the development of one-pot and cascade reactions aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. 20.210.105

Reactivity and Mechanistic Investigations of 1 Ethyl 3 Iodonaphthalene

Carbon-Iodine Bond Activation and Transformations

The activation of the carbon-iodine bond in 1-Ethyl-3-iodonaphthalene is the initial and often rate-determining step in many of its reactions. This bond, being the weakest among the carbon-halogen bonds, is susceptible to cleavage through various mechanisms, including nucleophilic attack, reaction with metals to form organometallic species, and homolytic cleavage to generate radical intermediates.

Nucleophilic aromatic substitution (SNAr) on aryl halides is a well-established reaction class. However, for SNAr to proceed readily, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the naphthalene (B1677914) ring system is inherently electron-rich, and the ethyl group is weakly electron-donating, which generally disfavors the classical addition-elimination SNAr mechanism.

Direct displacement of the iodide by a nucleophile would necessitate the formation of a highly unstable aryl cation (SN1 pathway) or a sterically hindered backside attack (SN2 pathway), neither of which is favorable at an sp2-hybridized carbon of an aromatic ring. libretexts.org

While no specific studies on the nucleophilic substitution of this compound are readily available, related transformations on unactivated aryl iodides often require harsh reaction conditions or the use of transition metal catalysts to proceed via alternative mechanistic pathways, such as those involving oxidative addition/reductive elimination cycles.

The reaction of this compound with reactive metals is a common method to generate highly nucleophilic organometallic reagents. These reagents effectively reverse the polarity of the iodinated carbon, transforming it from an electrophilic to a nucleophilic center.

Grignard Reagent Formation: The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.commnstate.edu For this compound, this would proceed as follows:

Reactant Reagent Solvent Product
This compound Mg THF or Et2O 1-Ethyl-3-naphthylmagnesium iodide

The resulting Grignard reagent, 1-Ethyl-3-naphthylmagnesium iodide, is a powerful nucleophile and a strong base.

Organolithium Reagent Formation: Organolithium reagents can be synthesized by reacting the corresponding organic halide with lithium metal. This reaction typically requires two equivalents of lithium. nih.gov

Reactant Reagent Solvent Product
This compound 2 Li Hydrocarbon (e.g., pentane, hexane) 1-Ethyl-3-naphthyllithium + LiI

Alternatively, lithium-halogen exchange with an existing organolithium reagent, such as n-butyllithium, can be employed. This method is often faster and proceeds at lower temperatures. organic-chemistry.org

Organozinc Reagent Formation: Organozinc reagents can be prepared by the direct insertion of zinc metal into the carbon-iodine bond. nih.gov The reactivity of zinc can be enhanced by using activated forms of the metal, such as Rieke zinc, or by the addition of activating agents like lithium chloride. nih.govresearchgate.net

Reactant Reagent Conditions Product
This compound Zn THF, LiCl 1-Ethyl-3-naphthylzinc iodide

These organometallic reagents are crucial intermediates in the synthesis of more complex molecules through their subsequent reactions with various electrophiles.

The relatively weak carbon-iodine bond in this compound can undergo homolytic cleavage to generate a 1-ethyl-3-naphthyl radical. This process can be initiated by heat, light (photolysis), or radical initiators. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions.

While specific studies on the radical reactions of this compound are not extensively documented, the general principles of aryl radical chemistry suggest that it would readily undergo such transformations under appropriate conditions. For instance, in the presence of a suitable hydrogen atom donor, the 1-ethyl-3-naphthyl radical would be reduced to 1-ethylnaphthalene. Conversely, in the presence of an alkene, a radical addition reaction could occur, leading to the formation of a new carbon-carbon bond.

Cross-Coupling Reactions of this compound

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond in the oxidative addition step, which is the initial step in the catalytic cycle for many of these transformations.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura, Heck, Sonogashira, Negishi, Buchwald-Hartwig

These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. For this compound, the reaction with an arylboronic acid would yield a biaryl product. The general conditions involve a palladium catalyst, a base, and a suitable solvent. libretexts.orgwikipedia.org

Coupling Partner Catalyst Base Product Type
Arylboronic acid Pd(PPh3)4, Pd(OAc)2/ligand K2CO3, Cs2CO3 1-Ethyl-3-arylnaphthalene

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base.

Coupling Partner Catalyst Base Product Type
Alkene (e.g., styrene, acrylate) Pd(OAc)2, PdCl2 Et3N, K2CO3 1-Ethyl-3-(alkenyl)naphthalene

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org

Coupling Partner Catalyst System Base Product Type
Terminal alkyne Pd(PPh3)2Cl2, CuI Et3N, piperidine 1-Ethyl-3-(alkynyl)naphthalene

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. organic-chemistry.orgwikipedia.org The organozinc reagent can be pre-formed from this compound or generated in situ.

Reactant 1 Reactant 2 Catalyst Product Type
1-Ethyl-3-naphthylzinc iodide Aryl/vinyl halide Pd(PPh3)4 1-Ethyl-3-aryl/vinylnaphthalene

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. acsgcipr.orgscribd.com

Coupling Partner Catalyst Base Product Type
Primary/secondary amine Pd2(dba)3/ligand NaOtBu, K3PO4 N-(1-Ethyl-3-naphthyl)amine

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the nature of the ligands coordinated to the palladium center. For substrates like this compound, the choice of ligand can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine or biarylphosphines (e.g., SPhos, XPhos), are often employed to enhance the catalytic activity, particularly for less reactive aryl chlorides and bromides. nih.gov For the more reactive this compound, simpler phosphine ligands like triphenylphosphine may be sufficient. However, the use of more sophisticated ligands can allow for reactions to be performed under milder conditions, at lower catalyst loadings, and with a broader range of coupling partners.

For instance, in the Suzuki-Miyaura coupling, the choice of ligand can influence the rate of transmetalation. In the Buchwald-Hartwig amination, the ligand plays a crucial role in facilitating both the C-N bond-forming reductive elimination and preventing catalyst decomposition. Catalyst optimization often involves screening a variety of ligands and reaction conditions (solvent, base, temperature) to achieve the desired outcome with high yield and selectivity.

Mechanistic Pathways of Oxidative Addition and Reductive Elimination

The cornerstone of many cross-coupling reactions involving this compound is the catalytic cycle, which typically commences with oxidative addition and concludes with reductive elimination. While direct mechanistic studies on this compound are not extensively documented, its reactivity can be inferred from the well-established principles of organometallic chemistry involving aryl halides.

Oxidative Addition: This initial step involves the insertion of a low-valent transition metal catalyst, commonly palladium(0) or nickel(0), into the carbon-iodine bond of this compound. This process leads to an increase in the oxidation state and coordination number of the metal center. Several mechanistic pathways have been proposed for the oxidative addition of aryl halides:

Concerted Mechanism: This pathway involves a three-centered transition state where the metal center interacts with both the carbon and the iodine atoms simultaneously. This is a common mechanism for the oxidative addition of aryl halides to palladium(0) complexes.

Nucleophilic Displacement (SNAr-like) Mechanism: In this two-step process, the metal complex first acts as a nucleophile, attacking the carbon atom of the C-I bond and displacing the iodide ion. This is then followed by coordination of the iodide to the metal center.

Radical Mechanism: This pathway involves single-electron transfer (SET) steps, leading to the formation of radical intermediates. Radical mechanisms are more prevalent in nickel-catalyzed reactions compared to palladium-catalyzed ones.

The specific pathway for this compound would depend on the metal catalyst, the ligands, and the reaction conditions. The presence of the electron-donating ethyl group on the naphthalene ring may slightly influence the electron density at the carbon atom of the C-I bond, potentially affecting the rate of oxidative addition.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the metal center are eliminated to form the final product, and the metal catalyst is regenerated in its low-valent state. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. This step is generally favored and drives the catalytic cycle forward.

Copper-Mediated/Catalyzed Cross-Coupling (e.g., Ullmann-type, C-H/C-X functionalization)

Copper-based methodologies offer a classic and often cost-effective alternative to palladium- or nickel-catalyzed reactions for the functionalization of aryl halides like this compound.

Ullmann-type Reactions: The traditional Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl compound. wikipedia.org In the context of this compound, this would lead to the formation of a symmetrical bi-naphthalene derivative. The reaction typically requires high temperatures and stoichiometric amounts of copper. thermofisher.com Modern variations of the Ullmann reaction are catalytic and can be performed under milder conditions with the use of appropriate ligands. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate via oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org

Copper-Catalyzed C-H/C-X Functionalization: More recent advancements in copper catalysis have enabled the direct functionalization of C-H bonds, as well as the coupling of C-X bonds (where X is a halide) with various nucleophiles. For this compound, the C-I bond serves as a handle for introducing a wide range of functional groups. Copper catalysis can be employed for C-N, C-O, and C-S bond formation by coupling with amines, phenols, and thiols, respectively. These reactions often proceed through a catalytic cycle involving a copper(I)/copper(III) or a copper(I)/copper(II) redox couple. Hypervalent iodine reagents can also be used in conjunction with copper catalysts to facilitate such transformations. mdpi.com The functionalization of unactivated C-H bonds on the naphthalene ring of this compound, though challenging, is also a possibility with modern catalytic systems, often guided by directing groups.

Nickel-Catalyzed Cross-Coupling Mechanisms and Substrate Scope

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, often exhibiting unique reactivity compared to palladium. squarespace.comresearchgate.net For a substrate like this compound, nickel catalysts can facilitate a broad range of transformations.

Mechanisms: Nickel-catalyzed cross-coupling reactions can proceed through various mechanistic pathways, often involving different oxidation states of nickel (Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV)). squarespace.com Radical pathways involving single-electron transfer are more common in nickel catalysis than in palladium catalysis. nih.gov The catalytic cycle typically starts with the oxidative addition of this compound to a Ni(0) species to form a Ni(II) intermediate. This is followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst. dntb.gov.ua

Substrate Scope: Nickel catalysts have a broad substrate scope and are particularly effective in coupling reactions involving challenging substrates. For instance, nickel catalysts can be effective in stereospecific cross-couplings, although this is more relevant for chiral substrates. A "naphthyl requirement" has been observed in some stereospecific nickel-catalyzed cross-couplings of benzylic electrophiles, where the presence of a naphthyl group is crucial for high yields and stereoselectivity. nih.gov While this compound is achiral, this highlights the unique interactions that can occur between nickel catalysts and naphthalene-containing substrates. The substrate scope for nickel-catalyzed couplings of this compound would include a variety of organoboron, organozinc, and Grignard reagents.

Reactivity of the Ethyl Group: Remote Functionalization and Oxidation Studies

The ethyl group at the 1-position of the naphthalene ring is not merely a passive substituent. It can actively participate in reactions, particularly oxidation and remote functionalization.

Oxidation Studies: The benzylic position of the ethyl group (the carbon atom directly attached to the naphthalene ring) is susceptible to oxidation. Studies on the oxidation of ethylnaphthalenes have shown that the ethyl group is a primary site of reaction. ua.pticm.edu.pl For example, the oxidation of 1-ethylnaphthalene can yield products such as 1-acetylnaphthalene and 1-(1-hydroxyethyl)naphthalene. The regioselectivity of the oxidation (i.e., attack at the ethyl group versus the aromatic ring) can be controlled by the choice of oxidant and reaction conditions. cardiff.ac.uk Enzymatic oxidation using cytochrome P450 monooxygenases has also been shown to be effective and can proceed with high enantioselectivity. rsc.orgrsc.org

Substrate Oxidizing System Major Product(s) Reference
1-Ethylnaphthalene H₂O₂ / [PW₁₁Fe(H₂O)O₃₉]⁴⁻ Oxidation at the alkyl substituent ua.pt
1-Ethylnaphthalene Electro-oxidation Attack at the ethyl group icm.edu.pl
1-Ethylnaphthalene CYP101B1 (enzyme) (S)-1-(1-Naphthyl)ethanol rsc.orgrsc.org

Remote Functionalization: The concept of remote C-H functionalization allows for the selective reaction at a C-H bond that is distant from the initial point of interaction with the catalyst. In the case of naphthalene derivatives, directing groups can be used to guide a catalyst to functionalize specific C-H bonds on the naphthalene core, including those at a significant distance from the directing group itself. rsc.org For this compound, while the primary reactive site for cross-coupling is the C-I bond, the development of advanced catalytic systems could potentially enable the functionalization of remote C-H bonds on the naphthalene ring, directed by either the ethyl or the iodo substituent, or an externally introduced directing group.

Influence of Substituent Positions on Reactivity: Comparative Studies with Isomeric Naphthalene Derivatives

The positions of the ethyl and iodo groups on the naphthalene ring have a profound impact on the reactivity of this compound compared to its isomers. This influence stems from a combination of electronic and steric effects.

Steric Effects: The steric hindrance around the reactive sites also plays a crucial role. The 1- and 8-positions of naphthalene are peri positions, and substituents at these positions can experience significant steric interactions. In this compound, the ethyl group is at an α-position and the iodo group is at a β-position. An isomer such as 1-ethyl-8-iodonaphthalene would exhibit much greater steric hindrance around the C-I bond due to the proximity of the ethyl group, which could significantly slow down reactions at that site. Comparative studies on the Friedel-Crafts alkylation of naphthalene have shown that the ratio of α- to β-substituted products is highly dependent on reaction conditions, with isomerization often leading to the thermodynamically more stable β-isomer. stackexchange.com This highlights the importance of substituent position on product distribution.

In cross-coupling reactions, the steric environment around the C-I bond can influence the ease of approach of the metal catalyst, thereby affecting the reaction rate. Therefore, the reactivity of this compound would be expected to differ from that of other isomers such as 2-ethyl-6-iodonaphthalene or 1-ethyl-5-iodonaphthalene.

Computational and Theoretical Studies of 1 Ethyl 3 Iodonaphthalene

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in detailing the electronic landscape of 1-ethyl-3-iodonaphthalene. These calculations provide a foundational understanding of how the substituents influence the naphthalene (B1677914) core.

Electronic Effects of Ethyl and Iodo Substituents on the Naphthalene Core

The electronic nature of the naphthalene ring is significantly perturbed by the presence of the ethyl and iodo substituents. The ethyl group at the 1-position is generally considered an electron-donating group through an inductive effect (+I). This effect increases the electron density on the naphthalene core, albeit modestly.

Table 1: Calculated Electronic Properties of Substituted Naphthalenes

Property Naphthalene 1-Ethylnaphthalene 3-Iodonaphthalene This compound
Dipole Moment (Debye) 0 Data not available Data not available Data not available
NBO Charge on C1 Data not available Data not available Data not available Data not available
NBO Charge on C3 Data not available Data not available Data not available Data not available

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. researchgate.net

For this compound, the electron-donating ethyl group would be expected to raise the energy of the HOMO, while the iodo group's influence would be more complex. The distribution of these orbitals across the molecule dictates the likely sites for electrophilic and nucleophilic attack. DFT calculations can provide detailed visualizations and energy levels of these orbitals. researchgate.netdntb.gov.ua

Table 2: Conceptual HOMO-LUMO Energy Levels (in eV) for Substituted Naphthalenes

Molecule HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Naphthalene -6.13 -1.38 4.75 samipubco.com
1-Ethylnaphthalene Expected to be higher than naphthalene Expected to be slightly higher than naphthalene Expected to be smaller than naphthalene
3-Iodonaphthalene Data not available Data not available Data not available
This compound Data not available Data not available Data not available

Note: The values for substituted naphthalenes are qualitative predictions based on general principles of substituent effects. Precise values require specific quantum chemical calculations.

Mechanistic Path Calculations for Key Reactions

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the determination of reaction barriers. This is particularly valuable for understanding the outcomes of reactions involving this compound.

Transition State Analysis and Reaction Barrier Determination

For any given reaction, such as a cross-coupling reaction at the C-I bond, computational methods can be used to locate the transition state structure. researchgate.net By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. nih.gov This information is vital for predicting the feasibility and rate of a reaction. For instance, in a palladium-catalyzed cross-coupling reaction, DFT can be used to model the energies of the oxidative addition, transmetalation, and reductive elimination steps. iciq.orgnih.gov

Regioselectivity Prediction and Rationalization

Substituted naphthalenes can undergo reactions at multiple positions, leading to different isomers. researchgate.netresearchgate.net Computational modeling can be employed to predict and rationalize the regioselectivity of these reactions. nih.gov By calculating the activation energies for the formation of different possible products, the most favorable reaction pathway can be identified. semanticscholar.org For example, in an electrophilic aromatic substitution reaction on this compound, calculations could determine whether substitution is more likely to occur at the positions activated by the ethyl group or directed by the iodo group.

Solvent Effects and Catalytic Cycle Modeling

The solvent in which a reaction is carried out can have a significant impact on its outcome. ucsb.edu Computational models can incorporate solvent effects, either explicitly by including individual solvent molecules or implicitly through continuum models. nih.govresearchgate.netmdpi.com This allows for a more accurate prediction of reaction barriers and pathways in a condensed phase.

Furthermore, for catalyzed reactions, such as the Suzuki or Sonogashira coupling of the C-I bond, the entire catalytic cycle can be modeled computationally. iciq.orgnih.gov This involves calculating the energies of all intermediates and transition states in the cycle, providing a comprehensive understanding of the catalyst's role and the factors that influence its efficiency. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prevalent in publicly accessible literature, the methodology can be applied to understand its dynamic behavior, conformational flexibility, and interactions with its environment.

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation of the ethyl group attached to the naphthalene ring. MD simulations can map the potential energy surface associated with the rotation around the C(1)-C(ethyl) bond. This analysis helps identify the most stable conformations (energy minima) and the energy barriers to rotation. The orientation of the ethyl group relative to the plane of the naphthalene ring is influenced by steric hindrance and subtle electronic interactions, which can be quantified through these simulations.

Intermolecular Interactions: MD simulations are particularly well-suited for exploring the non-covalent interactions between this compound and surrounding molecules, such as solvents or other solutes. By simulating the compound in a virtual box filled with solvent molecules (e.g., water, methanol), one can analyze the structure of the solvation shell, the average number of solvent molecules in the first solvation shell, and the specific types of interactions that dominate.

Drawing parallels from studies on similar aromatic systems, such as microhydrated naphthalene, it is expected that interactions would be complex. nih.gov Simulations can reveal the dynamics of solvent molecules around the hydrophobic naphthalene core and the more specific interactions near the polarizable iodine atom. nih.gov The ethyl group would further influence the local solvent structure. Analysis of radial distribution functions (RDFs) and spatial distribution functions (SDFs) from MD trajectories would provide quantitative insight into these interactions.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

This table represents the type of data that could be generated from MD simulations for conformational and interaction analysis. The values are hypothetical.

ParameterDescriptionHypothetical Value/Observation
Dihedral Angle (C2-C1-Cα-Cβ) Describes the rotation of the ethyl group relative to the naphthalene ring.Two stable conformers at ~60° and ~120°.
Rotational Energy Barrier The energy required to rotate the ethyl group from one stable conformation to another.2.5 kcal/mol
Solvation Shell Radius (in Water) The distance to the first minimum in the radial distribution function between a solute atom and solvent oxygen.3.8 Å from the center of the naphthalene ring.
Interaction Energy (with Methanol) The average non-bonded interaction energy between a single solute and a single solvent molecule.-1.2 kcal/mol

Structure-Reactivity Correlations Based on Theoretical Models

Theoretical models, particularly those derived from quantum mechanics, are essential for establishing correlations between the molecular structure of this compound and its chemical reactivity. These models help predict how and where the molecule is likely to react.

The reactivity of the substituted naphthalene ring is governed by the electronic effects of the ethyl and iodo substituents.

Ethyl Group (-CH₂CH₃): This is an alkyl group, which acts as a weak electron-donating group through an inductive effect. It tends to activate the aromatic ring towards electrophilic substitution, making it more nucleophilic than unsubstituted naphthalene.

Quantum Chemical Descriptors for Reactivity: Computational studies on substituted aromatic compounds often calculate a range of quantum mechanical properties to predict reactivity. ajpchem.org For this compound, these would include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Fukui Functions: This descriptor helps predict the regioselectivity of a reaction. It identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. xmu.edu.cn

Predicting Reaction Types:

Electrophilic Aromatic Substitution (EAS): This is a characteristic reaction for aromatic compounds. xmu.edu.cn Theoretical models can predict the most likely sites for an electrophile to attack the this compound ring. The activating ethyl group and the ortho-, para- directing iodo group will influence the final outcome. The most nucleophilic sites would be predicted by calculating condensed Fukui functions. xmu.edu.cn

Nucleophilic Aromatic Substitution (SNAr): While less common for naphthalenes without strong electron-withdrawing groups, the presence of iodine as a good leaving group could allow for SNAr reactions under certain conditions. Theoretical studies can model the transition states of such reactions to determine their feasibility and energy barriers. nih.govresearchgate.net

The Hard and Soft Acids and Bases (HSAB) principle can also offer qualitative predictions, suggesting that hard electrophiles might prefer to react at one position while softer electrophiles prefer another, based on the local hardness of the atoms in the ring. rsc.org

Table 2: Predicted Influence of Substituents on Electrophilic Reactivity of this compound

Position on Naphthalene RingInfluence of Ethyl Group (at C1)Influence of Iodo Group (at C3)Combined Effect on Electrophilic Attack
C2 ortho (activating)ortho (deactivating, directing)Moderately activated, sterically hindered.
C4 meta (weakly activating)para (deactivating, directing)Strongly activated and a likely site of substitution.
C5 para (activating)meta (weakly deactivating)Activated, but less so than C4.
C8 peri (activating)-Activated, but subject to significant steric hindrance.

Advanced Spectroscopic and Analytical Investigations for Mechanistic Insights

Application of Advanced NMR Spectroscopy for Complex Structural Elucidation and Dynamic Processes

While standard one-dimensional ¹H and ¹³C NMR are fundamental for confirming the basic structure of 1-Ethyl-3-iodonaphthalene, advanced NMR techniques offer a more profound level of analysis. iitmandi.ac.in These methods are crucial for unambiguous assignment of complex spectra and for studying dynamic processes and spatial relationships within the molecule. iitmandi.ac.in

Two-dimensional NMR experiments are particularly powerful. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms. In the case of this compound, a NOESY experiment would reveal through-space correlations between the protons of the ethyl group and the protons on the naphthalene (B1677914) ring, helping to confirm the conformation of the ethyl group relative to the aromatic system. A related technique, Rotating-frame Overhauser Effect Spectroscopy (ROESY), is often used for molecules of intermediate size where the NOE may be close to zero.

Heteronuclear Multiple Bond Correlation (HMBC) is another vital 2D technique that shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be instrumental in definitively assigning the quaternary carbons of the naphthalene core, including the carbons bearing the ethyl and iodo substituents (C1 and C3), by correlating them with nearby protons.

Variable Temperature NMR (VT-NMR) could be employed to study the rotational dynamics of the ethyl group. By acquiring spectra at different temperatures, it is possible to determine the energy barrier to rotation around the C(1)-C(ethyl) bond, providing insight into the steric hindrance imposed by the adjacent peri-hydrogen.

Table 1: Potential Application of Advanced NMR Techniques for this compound

NMR TechniqueInformation GainedPotential Insight for this compound
NOESY/ROESY Through-space correlations between protonsElucidation of the preferred conformation and spatial orientation of the ethyl group relative to the naphthalene ring.
HMBC Long-range (2-3 bond) C-H correlationsUnambiguous assignment of quaternary carbons (C1, C3, C4a, C8a) and confirmation of the substitution pattern.
HSQC Direct one-bond C-H correlationsCorrelation of each proton to its directly attached carbon atom, aiding in the complete assignment of the aromatic region.
VT-NMR Information on dynamic processesDetermination of the rotational energy barrier for the ethyl group, providing data on intramolecular steric interactions.

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. chemguide.co.ukslideshare.net For this compound, electron impact (EI) ionization would likely produce a prominent molecular ion peak (M⁺) due to the stability of the aromatic system. libretexts.org

The fragmentation of the molecular ion is energetically driven, and the resulting patterns provide a roadmap of the molecule's structure. The bonds that break are typically the weakest ones, leading to the formation of the most stable possible cations and neutral radicals. chemguide.co.uk For this compound, several key fragmentation pathways can be predicted:

Loss of the Ethyl Radical: A common fragmentation for ethyl-substituted aromatics is the cleavage of the benzylic bond to lose an ethyl radical (•CH₂CH₃), which has a mass of 29 Da. This would result in a fragment ion at m/z corresponding to [M-29]⁺.

Loss of an Iodine Atom: The carbon-iodine bond is relatively weak and can cleave to release an iodine radical (•I), which has a mass of 127 Da. This would produce a fragment ion at m/z corresponding to [M-127]⁺.

Loss of a Methyl Radical: A secondary fragmentation event could involve the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion via cleavage within the ethyl group, a process known as α-cleavage, leading to a fragment at [M-15]⁺.

High-resolution mass spectrometry (HR-MS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the precise elemental composition, confirming the molecular formula C₁₂H₁₁I.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₂H₁₁I, MW ≈ 282.12)

IonProposed Structurem/z (Nominal)Fragmentation Pathway
[M]⁺ [C₁₂H₁₁I]⁺282Molecular Ion
[M-15]⁺ [C₁₁H₈I]⁺267Loss of •CH₃ from the ethyl group
[M-29]⁺ [C₁₀H₇I]⁺253Loss of •C₂H₅ (ethyl radical)
[M-127]⁺ [C₁₂H₁₁]⁺155Loss of •I (iodine radical)

X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov While this compound itself may be a liquid or low-melting solid, this technique is highly applicable to its solid derivatives. A crystal structure provides precise measurements of bond lengths, bond angles, and torsional angles, offering unambiguous confirmation of the molecular geometry.

Furthermore, X-ray crystallography reveals how molecules pack together in a crystal lattice, providing crucial information about intermolecular interactions such as π-π stacking, C-H···π interactions, and halogen bonding. The iodine atom in this compound derivatives makes them interesting candidates for studying halogen bonding, a type of non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophile.

As an illustrative example, a study on the related compound 3-(naphth-1-ylmethyl)indole utilized single-crystal X-ray diffraction to determine its structure. researchgate.net The analysis revealed the presence of two distinct conformers within the crystal lattice, arising from the flipping of the naphthalene unit. researchgate.net This level of detail regarding conformational polymorphism is unique to crystallographic studies.

Table 3: Example Crystal Data for a Naphthalene Derivative, 3-(Naphth-1-ylmethyl)indole researchgate.net

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 10.302
b (Å) 12.522
c (Å) 13.383
α (°) ** 111.9
β (°) 116.86
γ (°) 71.65
Volume (ų) **1726.4
Z 4

This data illustrates the type of precise structural parameters obtained from an X-ray crystallographic experiment on a related naphthalene derivative.

Time-Resolved Spectroscopy for Reaction Intermediate Detection (if applicable)

Time-resolved spectroscopy is a powerful technique for studying the kinetics of chemical reactions and detecting short-lived reaction intermediates. wikipedia.org For reactions involving this compound, such as photochemical processes or metal-catalyzed cross-coupling reactions, this method can provide direct evidence for transient species that are invisible to conventional spectroscopic techniques.

For instance, nanosecond time-resolved transient absorption (TA) spectroscopy can be used to monitor the formation and decay of excited states and radical intermediates. nih.gov In a typical experiment, the sample is excited with a short laser pulse (pump), and the resulting change in absorption is monitored over time with a second light source (probe).

Studies on naphthalene dimers have successfully used this technique to characterize triplet electronic states. nih.gov Upon photoexcitation, broad excited-state absorption (ESA) bands were observed. The evolution of these bands over nanosecond to microsecond timescales allowed for the identification of different transient species, including localized triplet states and triplet excimers. nih.govosti.gov The kinetic data can be analyzed to determine the lifetimes of these intermediates. Decay-Associated Difference Spectra (DADS) are generated to separate the spectral signatures of species with different decay rates. nih.gov This approach could be applied to study the photophysics of this compound, particularly the influence of the heavy iodine atom on promoting intersystem crossing to the triplet state.

Table 4: Illustrative Data from Time-Resolved Spectroscopy of a Naphthalene Dimer nih.gov

ObservationDescriptionMechanistic Insight
Broad ESA Bands New absorption features appear immediately after laser excitation at specific wavelengths (e.g., 425 nm, 475 nm, 600 nm).Formation of excited singlet and/or triplet states.
Spectral Evolution The shape and intensity of the ESA bands change over a ~100 ns timescale.Decay of initial excited state and formation of a longer-lived intermediate.
Bi-exponential Decay The transient absorption signal decays with two distinct lifetimes (e.g., τ₁ = 32 ns, τ₂ = 1.4 µs).Presence of at least two different transient species (e.g., a localized triplet and a triplet excimer) decaying at different rates.
DADS Analysis Mathematical separation of spectra associated with each lifetime component.Provides the "pure" spectrum of each transient intermediate, aiding in its identification.

Applications of 1 Ethyl 3 Iodonaphthalene As a Synthetic Building Block

Precursor for Carbon-Carbon Bond Formation in Complex Organic Synthesis

The carbon-iodine bond in 1-Ethyl-3-iodonaphthalene is relatively weak compared to carbon-bromine and carbon-chlorine bonds, making it highly susceptible to oxidative addition to transition metal catalysts, such as palladium complexes. wikipedia.orgyoutube.com This reactivity is the cornerstone of its utility in forming new carbon-carbon bonds, which is a fundamental operation in the construction of complex organic molecules.

This compound is an ideal precursor for creating more complex, polysubstituted naphthalenes. Through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions, the iodine atom can be replaced with a wide variety of carbon-based functional groups. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is exceptionally powerful for forming aryl-aryl bonds, allowing for the synthesis of 1-ethyl-3-arylnaphthalenes. The reaction is generally tolerant of a wide range of functional groups on the coupling partner. researchgate.net

Sonogashira Coupling: To introduce an alkyne substituent, this compound could be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to 1-ethyl-3-(alkynyl)naphthalenes, which are themselves valuable intermediates for further synthesis.

Heck Reaction: The Heck reaction would allow for the introduction of an alkene substituent by coupling this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, resulting in substituted styrenyl-naphthalene structures. youtube.com

The following table illustrates the potential of this compound in these key cross-coupling reactions for the synthesis of diverse polysubstituted naphthalenes.

Reaction Type Coupling Partner Potential Product Structure Catalyst System (Typical)
Suzuki-MiyauraPhenylboronic acid1-Ethyl-3-phenylnaphthalenePd(PPh₃)₄, Na₂CO₃
SonogashiraPhenylacetylene1-Ethyl-3-(phenylethynyl)naphthalenePdCl₂(PPh₃)₂, CuI, Et₃N
HeckStyrene1-Ethyl-3-styrylnaphthalenePd(OAc)₂, PPh₃, Et₃N

This is an interactive data table. The data is illustrative of expected outcomes.

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. wikipedia.org They are of significant interest in materials science and electronics. This compound can serve as a key building block for extending the aromatic system. For instance, a double Suzuki-Miyaura coupling reaction with a diboronic acid derivative of a biphenyl (B1667301) system could lead to the formation of a larger, fused ring system after a subsequent cyclization step. Intramolecular Heck reactions of appropriately substituted derivatives of this compound could also be envisioned to form new rings. youtube.com

Furthermore, coupling reactions with organoboron or organotin reagents containing heterocyclic motifs would provide straightforward access to naphthalene-heterocycle hybrid structures. These structures are of interest in various fields of chemical research.

The ability of this compound to participate in carbon-carbon bond-forming reactions makes it a potential monomer for the synthesis of oligomers and polymers. For instance, if derivatized to contain a second reactive group, such as a boronic acid, it could undergo Suzuki polycondensation. This would lead to the formation of well-defined poly(naphthalene)s, where the naphthalene (B1677914) units are linked in a specific manner.

Alternatively, polymerization of a derivative of this compound could be achieved through other cross-coupling polymerization techniques. The ethyl group would enhance the solubility of the resulting polymer, a crucial property for processing and characterization. The precise structure of the monomer would allow for the synthesis of polymers with tailored electronic and photophysical properties, potentially useful in organic electronics. ingentaconnect.com

Role in the Synthesis of Specific Compound Classes (excluding pharmaceuticals and agrochemicals as final products, focus on intermediate utility)

Beyond the direct formation of carbon-carbon bonds, this compound can be used to synthesize intermediates for various compound classes. For example, it can be converted into other organometallic reagents.

Organolithium and Grignard Reagents: Treatment of this compound with strong reducing agents like butyl lithium or magnesium metal would generate the corresponding organolithium or Grignard reagent (1-ethylnaphthalen-3-yl)lithium or (1-ethylnaphthalen-3-yl)magnesium iodide, respectively. libretexts.orglibretexts.org These highly reactive intermediates are powerful nucleophiles and can react with a wide range of electrophiles to introduce a variety of functional groups, such as carboxyl, hydroxyl, or amino groups, after appropriate workup.

These transformations are fundamental for the elaboration of the naphthalene core into more complex structures that can serve as ligands for metal catalysts or as precursors for advanced materials.

Development of New Reagents and Catalysts from this compound Derivatives

The functionalization of this compound can lead to the creation of novel reagents and ligands for catalysis. For example, the iodine can be displaced by a phosphine (B1218219) group via a metal-catalyzed C-P coupling reaction or by reacting the corresponding organolithium intermediate with a chlorophosphine. The resulting (1-ethylnaphthalen-3-yl)phosphine could serve as a ligand for transition metal catalysts. The steric and electronic properties of such a ligand would be influenced by the 1-ethyl-naphthalene backbone, potentially leading to catalysts with unique reactivity and selectivity. nptel.ac.in

Similarly, derivatives of this compound could be used to synthesize N-heterocyclic carbene (NHC) precursors. libretexts.org NHCs are an important class of ligands in modern catalysis, and the incorporation of the bulky 1-ethyl-naphthalene scaffold could lead to robust and highly active catalysts for a variety of organic transformations.

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The carbon-iodine bond in 1-Ethyl-3-iodonaphthalene is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on the development of novel catalytic systems that offer enhanced selectivity, efficiency, and sustainability for reactions involving this substrate.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.orgyonedalabs.comorganic-chemistry.orglibretexts.org While established catalysts are effective, there is a continuous drive to develop more active and selective systems. For this compound, this could involve the design of ligands that can precisely control the steric and electronic environment around the metal center, thereby influencing the regioselectivity and yield of the coupling products. The development of catalysts based on more abundant and less expensive metals like nickel is also a promising area of research that could provide more sustainable alternatives to palladium. rsc.org

Furthermore, the exploration of catalyst systems that can operate under milder reaction conditions, in greener solvents, and with lower catalyst loadings will be crucial. mdpi.com The development of recyclable catalysts, for instance, by immobilization on solid supports, would also contribute to more sustainable synthetic processes involving this compound. researchgate.net

Table 1: Potential Cross-Coupling Reactions with this compound and Future Catalyst Development Focus

Cross-Coupling ReactionCoupling PartnerPotential Product TypeFuture Catalyst Development Focus
Suzuki-MiyauraOrganoboron reagentsAryl- or vinyl-naphthalenesHigh turnover number catalysts, air- and moisture-stable pre-catalysts, nickel-based catalysts.
SonogashiraTerminal alkynesAlkynylnaphthalenesCopper-free systems, low catalyst loadings, room temperature reactions. wikipedia.org
HeckAlkenesAlkenylnaphthalenesRegioselective catalysts, phosphine-free systems, catalysts for challenging substrates. libretexts.orgnih.gov
Buchwald-Hartwig AminationAmines, amidesN-ArylnaphthalenesLigands for coupling of challenging amines, catalysts with broad substrate scope. wikipedia.orgrug.nlnih.govresearchgate.net
Ullmann CondensationAlcohols, thiols, aminesDiaryl ethers, thioethers, aminesLigand-assisted copper catalysts, lower reaction temperatures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation. rsc.orgthalesnano.com The synthesis and functionalization of this compound are well-suited for adaptation to flow chemistry platforms.

Future research in this area could focus on developing continuous flow processes for the synthesis of this compound itself, as well as its subsequent derivatization through cross-coupling reactions. thalesnano.com The use of packed-bed reactors containing immobilized catalysts could enable efficient and repeatable transformations, with the product stream being collected continuously. researchgate.net Inline purification and analysis techniques could be integrated into these flow systems to create fully automated platforms for the on-demand synthesis of a library of this compound derivatives. researchgate.netnih.govresearchgate.net This would be particularly valuable for high-throughput screening in drug discovery and materials science.

The development of automated synthesis platforms could significantly accelerate the exploration of the chemical space around this compound. By systematically varying reaction parameters and coupling partners, these systems could rapidly identify optimal conditions for the synthesis of desired products and facilitate the discovery of new compounds with interesting properties.

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer alternative and often milder approaches to chemical transformations compared to traditional thermal methods. The iodo-naphthalene moiety in this compound presents opportunities for exploration in both photochemistry and electrochemistry.

In the realm of photochemistry, the carbon-iodine bond can be homolytically cleaved upon irradiation with UV light to generate an aryl radical. nih.gov This reactive intermediate can participate in a variety of transformations, including cyclization reactions to form new polycyclic aromatic systems. nih.govnih.govresearchgate.net Future research could explore the photochemical cyclization of appropriately substituted derivatives of this compound to access novel and complex molecular architectures.

Electrochemical methods can be employed to both synthesize and functionalize aromatic iodides. The electrochemical reduction of this compound could generate a radical anion or an organometallic intermediate that can then react with various electrophiles. Conversely, electrochemical oxidation could be used to mediate coupling reactions or to generate novel polymeric materials. researchgate.netrsc.orgresearchgate.netsemanticscholar.orgdntb.gov.ua The electrochemical synthesis of conducting polymers derived from this compound could be a particularly interesting avenue for research, with potential applications in organic electronics.

Advanced Materials Science Applications (e.g., as building blocks for organic electronics, excluding biological materials)

The naphthalene (B1677914) core of this compound makes it an attractive building block for the synthesis of advanced organic materials, particularly for applications in organic electronics. researchgate.nettcichemicals.comossila.comrsc.org The ability to functionalize the 3-position via the iodo group allows for the systematic modification of the electronic properties of the resulting materials.

Future research could focus on the synthesis of conjugated oligomers and polymers incorporating the 1-ethylnaphthalene-3-yl moiety. By carefully selecting the co-monomers in a polymerization reaction, it should be possible to tune the bandgap, charge carrier mobility, and other key electronic properties of the resulting materials. These materials could then be investigated for their performance in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). frontiersin.org

The ethyl group at the 1-position can enhance the solubility of the resulting materials, which is a crucial factor for solution-based processing techniques commonly used in the fabrication of organic electronic devices. The steric bulk of the ethyl group may also influence the solid-state packing of the molecules, which in turn can have a significant impact on their electronic properties.

Table 2: Potential Organic Electronic Devices Utilizing this compound Derivatives

Device TypeDesired Material PropertiesPotential Role of this compound Derivative
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, good on/off ratio, environmental stability.As a key component of the semiconducting polymer or small molecule in the active layer. researchgate.netfrontiersin.org
Organic Photovoltaics (OPVs)Broad absorption spectrum, high power conversion efficiency, good stability.As a building block for the donor or acceptor material in the photoactive layer.
Organic Light-Emitting Diodes (OLEDs)High quantum efficiency, specific emission color, long operational lifetime.As a component of the emissive layer or host material.

Mechanistic Challenges and Opportunities for Deeper Understanding of Reactivity

A deeper understanding of the reaction mechanisms involving this compound can pave the way for the rational design of more efficient and selective synthetic methods. While the general mechanisms of many cross-coupling reactions are well-established, the specific role of ligands, additives, and reaction conditions on the reactivity of substrates like this compound is often not fully understood.

Future research could employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, along with computational methods like Density Functional Theory (DFT) to elucidate the intricate details of reaction pathways. mdpi.comresearchgate.netnih.govmdpi.com For example, DFT studies could be used to model the transition states of different steps in a catalytic cycle, providing insights into the factors that control the reaction rate and selectivity.

Investigating the mechanism of C-I bond activation at different metal centers and with various ligand systems would be particularly valuable. Understanding the interplay between the electronic effects of the naphthalene ring and the steric influence of the ethyl group on the reactivity of the C-I bond could lead to the development of more predictable and robust synthetic protocols.

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